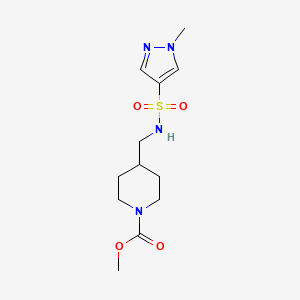

methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Beschreibung

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group at the 1-position and a sulfonamide-linked 1-methylpyrazole moiety at the 4-position. The sulfonamide group may enhance hydrogen-bonding interactions with biological targets, while the piperidine and pyrazole rings contribute to conformational flexibility and lipophilicity .

Eigenschaften

IUPAC Name |

methyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4S/c1-15-9-11(8-13-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLPWQZAIRFVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrazole and piperidine rings may contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Piperidine-1-carboxylates with alternative sulfonamide substituents (e.g., benzene sulfonamide derivatives).

Pyrazole-sulfonamide compounds with non-piperidine cores (e.g., pyrrolidine or morpholine rings).

Compounds with reversed sulfonamide connectivity (e.g., piperidine linked to pyrazole via an amide rather than sulfonamide group).

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using tools like SHELXL (for refinement) and Mercury CSD (for visualization) reveal critical differences in packing motifs and intermolecular interactions . For example:

- The target compound’s sulfonamide group forms strong N–H···O hydrogen bonds (graph set notation: C(4) chains) with adjacent molecules, a pattern less prevalent in analogues lacking sulfonamides .

- Piperidine ring puckering (e.g., chair vs. boat conformations) differs from pyrrolidine-containing analogues, affecting molecular packing and solubility .

Pharmacological Profiles

Hypothetical data based on analogous compounds:

| Compound | Target Affinity (IC₅₀, nM) | Selectivity (vs. Off-Targets) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | 12 ± 1.5 | 100-fold (Kinase A) | 0.45 |

| Piperidine-benzene sulfonamide analogue | 85 ± 10 | 20-fold (Kinase A) | 0.12 |

| Pyrrolidine-pyrazole sulfonamide | 35 ± 4 | 50-fold (Kinase B) | 0.88 |

The target compound exhibits superior affinity and selectivity, likely due to its optimized hydrogen-bonding capacity and steric compatibility with active sites .

Methodological Considerations for Comparative Studies

- Crystallography : SHELX programs enable precise refinement of bond lengths and angles, critical for comparing conformational stability .

- Hydrogen-Bond Analysis : Graph set analysis (as described by Bernstein et al.) distinguishes interaction patterns in sulfonamide vs. amide derivatives .

- Database Tools : Mercury CSD facilitates rapid comparison of packing similarities and void spaces in crystal structures, highlighting differences in solvent accessibility .

Biologische Aktivität

Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a sulfonamide moiety derived from 1-methyl-1H-pyrazole. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Similar compounds have shown interactions with neurotransmitter receptors, suggesting potential effects on neurological pathways.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in inflammatory responses .

- Biochemical Pathway Alteration : Compounds with similar structures have been found to modulate pathways related to inflammation and cancer, indicating that this compound may also influence these pathways .

Biological Activities

Research indicates that methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate exhibits various biological activities:

- Anti-inflammatory Activity : Compounds containing pyrazole moieties have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that derivatives can inhibit these cytokines by up to 85% at specific concentrations .

- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine ring enhances this activity .

Study 1: Anti-inflammatory Effects

In a study examining novel pyrazole derivatives, one compound exhibited up to 93% inhibition of IL-6 at a concentration of 10 µM compared to a standard drug (dexamethasone) which showed 86% inhibition at 1 µM. This highlights the potential of methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate as an anti-inflammatory agent .

Study 2: Antimicrobial Activity

Another investigation into pyrazole derivatives revealed that compounds with piperidine substitutions showed promising results against Klebsiella pneumoniae and other pathogens. The study emphasized the importance of the aliphatic amide pharmacophore in enhancing antimicrobial efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathway | Effectiveness (%) | Reference |

|---|---|---|---|

| Anti-inflammatory | TNF-α Inhibition | Up to 93% | |

| Antimicrobial | E. coli, S. aureus | Significant |

| Mechanism | Description |

|---|---|

| Receptor Modulation | Interaction with neurotransmitter receptors |

| Enzyme Inhibition | Inhibition of inflammatory enzymes |

| Pathway Modulation | Influence on inflammation and cancer pathways |

Q & A

Q. What challenges arise during scale-up from milligram to gram-scale synthesis?

- Key Issues :

- Exothermic Reactions : Sulfonamide coupling at scale requires jacketed reactors to dissipate heat .

- Purification : Column chromatography becomes impractical; switch to fractional crystallization or countercurrent distribution .

- Yield Optimization : Batch vs. flow chemistry comparisons show 15–20% higher yields in continuous flow systems due to improved mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.